molecular formula C10H10O4 B13087514 2-(1-Carboxyethyl)benzoic acid

2-(1-Carboxyethyl)benzoic acid

Cat. No.: B13087514
M. Wt: 194.18 g/mol
InChI Key: JUMCCPMBDOKADY-UHFFFAOYSA-N
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Description

2-(1-Carboxyethyl)benzoic acid (CAS 40570-19-2) is an aromatic dicarboxylic acid with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound belongs to the class of benzoic acid derivatives, which are fundamental building blocks in medicinal chemistry and organic synthesis due to their versatile chemical reactivity and ability to form hydrogen bonds . The structure, featuring two carboxylic acid groups in a specific spatial arrangement on the benzene ring, makes it a valuable scaffold for constructing more complex molecular architectures . The ortho-substitution of the carboxyethyl group is of particular research interest, as this configuration can lead to unique steric and electronic properties, including the potential for intramolecular hydrogen bonding, which influences its acidity, conformational preferences, and interaction with biological targets . Researchers utilize this compound as a key precursor in synthetic chemistry. For instance, ortho-substituted benzoic acid scaffolds like this one are valuable in the synthesis of heterocyclic compounds, including quinolinyl and quinolonyl structures, which are core components in many pharmacologically active molecules . Its two carboxylic acid functionalities allow for selective transformations and the formation of polymers, dyes, and agrochemicals . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(1-carboxyethyl)benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

JUMCCPMBDOKADY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Carboxyethylbenzoic Acid Systems

Chemical Synthesis Approaches for Carboxyethylbenzoic Acid Scaffolds

The construction of the carboxyethylbenzoic acid framework can be achieved through several distinct chemical synthesis methodologies. These approaches include direct carboxylation, alkylation reactions, and more elaborate multi-step sequences.

Direct carboxylation involves the introduction of a carboxyl group directly onto an aromatic ring. While a powerful tool, the direct carboxylation of a simple ethylbenzene (B125841) to selectively produce 2-(1-carboxyethyl)benzoic acid is challenging due to the high stability of C-H bonds and the low reactivity of carbon dioxide (CO2). researchgate.net However, advancements in catalysis have made the direct carboxylation of arenes more feasible. For instance, rhodium-catalyzed C-H bond activation has been shown to directly carboxylate various arenes under atmospheric pressure of CO2 without the need for a directing group. rsc.org Lewis acid-mediated direct carboxylation of aromatic compounds with CO2 can also be promoted by the addition of silyl (B83357) chlorides. acs.org This method has been successfully applied to toluene (B28343) and other alkylbenzenes, yielding carboxylic acids in high yields. acs.org

Another approach involves the carboxylation of benzylic C(sp³)-H bonds. mdpi.com This has been achieved for substrates that have a nitrogen-directing group. mdpi.com Although not a direct route to this compound, these methods highlight the potential for direct carboxylation in synthesizing related structures. The carboxylation of terminal alkynes using copper and copper-N-heterocyclic carbene catalysts also represents a direct method for creating carboxylic acids from C-H bonds. pnas.org

Alkylation reactions are a common and versatile method for forming C-C bonds in organic synthesis. chandra-asri.com In the context of synthesizing carboxyethylbenzoic acids, alkylation can be used to introduce the carboxyethyl side chain onto a pre-existing benzoic acid derivative or vice versa. One of the most well-known alkylation methods is the Friedel-Crafts reaction, which typically involves an alkyl halide and a Lewis acid catalyst to alkylate an aromatic ring. chandra-asri.com

Enolates are also key intermediates in alkylation reactions. organicchemistrydata.org For example, the enolate of a ketone, carboxylic ester, or carboxylic acid can react with an appropriate alkyl halide. organicchemistrydata.org In a relevant synthesis, the creation of 4-(1-carboxyethyl)benzoic acid was achieved from methyl 2-(4-bromophenyl)acetate through a sequence involving cyanation, followed by alkylation and hydrolysis. nih.gov This demonstrates the utility of alkylation in building the carboxyethyl moiety on a functionalized benzene (B151609) ring.

The following table summarizes some common alkylation strategies:

Alkylation Strategy Reactants Key Features
Friedel-Crafts Alkylation Aromatic ring, alkyl halide, Lewis acid catalyst Forms a new C-C bond between the aromatic ring and the alkyl group. chandra-asri.com
Enolate Alkylation Enolate (from ketone, ester, etc.), alkyl halide The nucleophilic enolate attacks the electrophilic alkyl halide. organicchemistrydata.org

Often, the synthesis of specifically substituted benzoic acids like this compound requires a multi-step approach to control regioselectivity and introduce desired functional groups. google.comlibretexts.org These routes can involve a sequence of reactions such as oxidation, nitration, reduction, and substitution. For example, the synthesis of a substituted benzoic acid might start with the oxidation of an alkyl group already on the benzene ring to form a carboxylic acid. youtube.com This newly formed carboxyl group can then direct subsequent substitutions to the meta position. youtube.com

An example of a multi-step synthesis is the preparation of 4-bromo-2-(carboxymethyl)benzoic acid from 5-bromo-1-indanone. chemicalbook.com This process involves reaction with diethyl oxalate, followed by treatment with potassium hydroxide (B78521) and hydrogen peroxide, and finally acidification. chemicalbook.com Such multi-step sequences allow for the careful construction of the target molecule with precise control over the placement of functional groups.

A general strategy for multi-step synthesis of substituted benzenes involves careful consideration of the order of reactions to ensure the desired substitution pattern. youtube.com For instance, an activating group can be used to direct substitution, and then later modified or removed.

The synthesis of specific isomers of carboxyethylbenzoic acid often requires tailored synthetic routes. A notable example is the synthesis of 4-(1-carboxyethyl)benzoic acid, an ibuprofen (B1674241) degradation product, starting from methyl 2-(4-bromophenyl)acetate. nih.gov This synthesis proceeds through a cyanation reaction, which replaces the bromine atom with a nitrile group. nih.gov This is followed by alkylation and subsequent hydrolysis of the nitrile and ester groups to yield the desired dicarboxylic acid. nih.gov

This specific example highlights a common strategy in organic synthesis: the use of a halogenated starting material as a handle for introducing other functional groups through nucleophilic substitution or cross-coupling reactions.

Precursor Roles of Carboxyethylbenzoic Acid Isomers in Complex Organic Synthesis

Carboxyethylbenzoic acid isomers are valuable building blocks in the synthesis of more complex and often biologically active molecules. Their two carboxylic acid functionalities, with different reactivities, allow for selective transformations and the construction of intricate molecular architectures.

One significant application of a carboxyethylbenzoic acid isomer is the use of 2-(2-carboxyethyl)benzoic acid in the synthesis of the 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one skeleton. thieme-connect.com This heterocyclic core is found in many pharmacologically active compounds. In this synthetic route, 2-(2-carboxyethyl)benzoic acid is first converted into a bis(acyl azide). thieme-connect.com This intermediate then undergoes a Curtius rearrangement to form a diisocyanate, which subsequently reacts with an alcohol to produce a diurethane derivative. thieme-connect.com The final step is a base-mediated ring-closure of the diurethane to form the target benzodiazepinone ring system. thieme-connect.com This multi-step process demonstrates how the dicarboxylic acid nature of 2-(2-carboxyethyl)benzoic acid is strategically employed to build a complex heterocyclic structure. thieme-connect.comresearchgate.net

Application in the Synthesis of Quinolonyl-Substituted Benzoic Acid Derivatives

Ortho-substituted benzoic acid scaffolds, such as this compound and its analogues, are valuable precursors in the synthesis of heterocyclic compounds, including quinolinyl and quinolonyl structures. While direct routes from this compound are not extensively detailed, the synthetic strategies employed for closely related compounds illustrate the potential applications.

One key analogue, 2-(2-carboxyethyl)benzoic acid, serves as a precursor for constructing complex heterocycles like 3,4-dihydroquinolin-2-ones. The synthesis involves an initial esterification to form a monoester, which can then be converted to an acid chloride using reagents like oxalyl chloride. This reactive intermediate is primed for subsequent cyclization reactions to form the quinolinone ring system.

A more general and facile, one-pot synthesis for creating 1,2-dihydro-2-oxo-4-quinolinyl phosphates has been developed using 2-acyl-benzoic acids as starting materials. nih.gov This process demonstrates how an ortho-acyl group on a benzoic acid can be elaborated into a quinolinone ring. The reaction proceeds through a cascade involving a Curtius rearrangement, an intramolecular nucleophilic addition of an enol carbon to an isocyanate intermediate, and a final addition-elimination step to yield the quinolonyl phosphate (B84403) product. nih.gov This method successfully forms three new chemical bonds under mild conditions. nih.gov

These examples highlight the utility of the ortho-carboxyalkyl and ortho-acyl benzoic acid frameworks as foundational building blocks for quinolinyl-based derivatives, which are of interest in medicinal chemistry.

Enzymatic and Biocatalytic Transformations Related to Carboxylic Acids

Enzymatic Reduction of Carboxylates to Aldehydes (General Context)

The selective reduction of carboxylic acids to aldehydes is a synthetically valuable but often challenging transformation. Biocatalysis offers a powerful alternative to traditional chemical methods, utilizing enzymes known as carboxylate reductases (CARs). nih.gov These enzymes provide high chemoselectivity under mild, aqueous conditions, leaving other functional groups and unsaturated moieties intact. nih.gov

The enzymatic reduction catalyzed by CARs is a cofactor-dependent process that proceeds through a distinct three-step mechanism: nih.gov

Adenylation: The carboxylic acid is activated by reacting with adenosine (B11128) 5'-triphosphate (ATP) to form an acyl-AMP intermediate. researchhub.com

Thioester Formation: The activated acyl group is transferred to a 4'-phosphopantetheinyl (Ppant) arm within the enzyme, creating an enzyme-bound thioester. nih.gov

Reductive Release: The thioester is reduced by β-nicotinamide adenine (B156593) dinucleotide 2'-phosphate (NADPH), releasing the final aldehyde product. nih.govresearchhub.com

ComponentFunction in the Biocatalytic SystemReference
Carboxylate Reductase (CAR)Catalyzes the primary reduction of a carboxylic acid to an aldehyde. nih.gov
Adenosine 5'-triphosphate (ATP)Activates the carboxylic acid in the first step of the reaction. nih.govresearchhub.com
NADPHProvides the reducing equivalents for the final reduction step. nih.govresearchhub.com
Polyphosphate Kinases (PPK)Regenerate ATP from ADP using polyphosphate as a phosphoryl donor. nih.govd-nb.info
Glucose Dehydrogenase (GDH)Regenerates NADPH from NADP+ using glucose as a substrate. nih.govd-nb.info
Pyrophosphatase (PPase)Hydrolyzes inhibitory pyrophosphate (PPi) byproduct to maintain CAR activity. researchhub.comd-nb.info

Semi-synthetic Derivatization Strategies

Semi-synthetic strategies leverage the structural features of a starting molecule, like this compound, to create a variety of derivatives through targeted chemical modifications. The presence of two distinct carboxyl groups in its isomer, 2-(2-carboxyethyl)benzoic acid, allows for selective transformations that are foundational to creating more complex molecules.

A prime example of such a strategy is the selective monoesterification of 2-(2-carboxyethyl)benzoic acid. Using methanol (B129727) and a catalytic amount of sulfuric acid, the more sterically accessible propanoic acid side chain is esterified, yielding 2-(3-methoxy-3-oxopropyl)benzoic acid in high purity. This monoester is a versatile intermediate, retaining a free carboxylic acid group on the aromatic ring for further reactions while protecting the other.

This intermediate can be further derivatized. For instance, treatment with oxalyl chloride converts the remaining carboxylic acid into a highly reactive acid chloride, 3-(2-(chlorocarbonyl)phenyl)propanoate. This activated compound serves as a key building block for synthesizing complex heterocyclic structures. While selective modification of dicarboxylic acids can be challenging via conventional chemistry, these targeted derivatizations demonstrate a powerful approach to building molecular complexity from a simple precursor. manchester.ac.uk

Starting MaterialReagentsProductPurpose of DerivatizationReference
2-(2-Carboxyethyl)benzoic acidMethanol, Sulfuric Acid2-(3-Methoxy-3-oxopropyl)benzoic acidCreates a monoester intermediate, protecting one carboxyl group.
2-(3-Methoxy-3-oxopropyl)benzoic acidOxalyl chloride3-(2-(Chlorocarbonyl)phenyl)propanoateActivates the remaining carboxyl group for further synthesis.

Reaction Mechanisms and Chemical Reactivity of Carboxyethylbenzoic Acids

Oxidation Pathways and Mechanisms

The oxidation of 2-(1-carboxyethyl)benzoic acid can proceed through several pathways, primarily targeting the aliphatic side chain or the aromatic ring, depending on the reaction conditions and the oxidizing agent employed. The presence of two carboxylic acid groups, one attached to the aromatic ring and one on the ethyl side chain, influences the molecule's reactivity.

Strong oxidizing agents can lead to the degradation of the aliphatic side chain. While specific studies on this compound are not prevalent, the oxidation of alkylarenes is a well-established process. For instance, substituted toluenes can be oxidized to the corresponding benzoic acids using catalysts like cobalt acetate (B1210297) in the presence of a radical initiator or through photoirradiation with molecular oxygen and hydrobromic acid. organic-chemistry.org Applying such vigorous conditions to this compound could potentially lead to the cleavage of the carboxyethyl group, ultimately yielding phthalic acid or undergoing further ring-opening under harsh conditions.

Milder, more selective oxidation methods may target the benzylic carbon of the ethyl group. However, the existing carboxyl group on the side chain already represents a high oxidation state. In related compounds, such as ibuprofen (B1674241), photo-degradation, which is an oxidative process, yields 4-(1-carboxyethyl)benzoic acid among other products. nih.gov This suggests that the carboxyethyl moiety is relatively stable under certain oxidative conditions.

Reaction Type Reagent/Condition Potential Major Product(s)
Strong OxidationKMnO₄, heatPhthalic acid, ring-opened products
Side-chain OxidationO₂, Co(OAc)₂ catalystPhthalic acid
Photo-oxidationSunlight/UVComplex mixture of degradation products

Reduction Reactions of Carboxylic Acid Functionalities

The reduction of the two carboxylic acid functionalities in this compound presents a challenge in chemoselectivity. Both the aromatic and aliphatic carboxyl groups can be reduced to their corresponding primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation and will likely reduce both groups non-selectively to yield 2-(1-hydroxyethyl)benzyl alcohol. firsthope.co.in

Achieving selective reduction of one carboxyl group over the other requires carefully chosen reagents and conditions. Generally, aromatic carboxylic acids are slightly less reactive towards reduction than aliphatic ones. This slight difference in reactivity could potentially be exploited. For example, by first converting the dicarboxylic acid to a diester and then using a sterically hindered reducing agent, it might be possible to selectively reduce the less hindered aliphatic ester. Another approach involves using milder reducing agents that may show some selectivity, though this often results in lower yields or incomplete reactions. In the synthesis of ibuprofen degradation products, the reduction of a carboxylic acid to an alcohol was a key step. nih.gov

Reducing Agent Target Functionality Product Notes
LiAlH₄Both carboxyl groups2-(1-hydroxyethyl)benzyl alcoholNon-selective, reduces both groups. firsthope.co.in
BH₃·THFBoth carboxyl groups2-(1-hydroxyethyl)benzyl alcoholGenerally less reactive than LiAlH₄ but still potent.
NaBH₄Neither carboxyl groupNo reactionTypically does not reduce carboxylic acids without additives.

Esterification and Amidation Reactions of Carboxyl Groups

Esterification and amidation are fundamental reactions of the carboxyl groups in this compound. libretexts.org These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR') group from an alcohol or an amino (-NR'R'') group from an amine. libretexts.orglibretexts.org The reaction is typically catalyzed by an acid (for esterification) or requires activation of the carboxylic acid (for amidation), for instance, with reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

A key aspect of these reactions with this compound is the differential reactivity of the two carboxyl groups. The aliphatic carboxyl group on the ethyl side chain is generally more reactive than the aromatic carboxyl group, which is sterically hindered by the ortho-substituent and electronically deactivated by resonance with the benzene (B151609) ring. This difference allows for regioselective reactions.

Research on the related compound, 2-(2-carboxyethyl)benzoic acid, has shown that it is possible to regiospecifically convert the aliphatic acid functionality into a methyl ester while leaving the aromatic acid group intact. tubitak.gov.tr This selectivity is crucial for the synthesis of complex derivatives where the two acid groups need to be differentiated. Similarly, amidation can be controlled to occur preferentially at the more reactive aliphatic carboxyl site.

Reaction Reagents Selectivity Product Example
EsterificationMethanol (B129727), H⁺ catalystPreferential at aliphatic -COOHMethyl 2-(1-carboxyethyl)benzoate
EsterificationExcess Methanol, H⁺ catalyst, heatNon-selectiveDimethyl 2-(1-carboxyethyl)benzoate
AmidationAmine, DCCPreferential at aliphatic -COOH2-(1-Carboxyethyl)-N-alkylbenzamide
AmidationAmine, heat (for direct thermal amidation)Non-selectiveMixture of mono- and diamides

Electrophilic Aromatic Substitution Patterns in Substituted Benzoic Acids

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. wikipedia.org The position of substitution is dictated by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the 1-carboxyethyl group (-CH(CH₃)COOH).

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). firsthope.co.in It reduces the electron density of the ring, making it less susceptible to electrophilic attack than benzene.

Reaction Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄3-Nitro-2-(1-carboxyethyl)benzoic acid, 5-Nitro-2-(1-carboxyethyl)benzoic acid
BrominationBr₂, FeBr₃3-Bromo-2-(1-carboxyethyl)benzoic acid, 5-Bromo-2-(1-carboxyethyl)benzoic acid
SulfonationFuming H₂SO₄This compound-3-sulfonic acid, this compound-5-sulfonic acid

Rearrangement Reactions (e.g., Curtius Rearrangement of Bis(acyl azides) from 2-(2-Carboxyethyl)benzoic Acid)

Rearrangement reactions provide powerful methods for synthesizing complex molecules from simpler precursors. The Curtius rearrangement is particularly relevant, converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.org This reaction has been successfully applied to derivatives of 2-(2-carboxyethyl)benzoic acid, demonstrating a viable pathway for creating heterocyclic structures. tubitak.gov.trthieme-connect.com

The process begins with the conversion of both carboxylic acid groups into acyl azides. This is often achieved by treating the dicarboxylic acid with a reagent like diphenylphosphoryl azide (B81097) (DPPA) or by converting it to the diacyl chloride followed by reaction with sodium azide. tubitak.gov.trnih.gov

Upon heating, the bis(acyl azide) undergoes a concerted rearrangement where a molecule of nitrogen gas is lost and the alkyl or aryl group migrates to the nitrogen atom, forming a diisocyanate. wikipedia.org This diisocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. nih.gov

For example, in the synthesis of 3,4-dihydroquinolin-2-one derivatives, methyl 2-(2-carboxyethyl)benzoate was converted to the corresponding acyl azide. Thermal decomposition led to the isocyanate, which could then be used in subsequent cyclization steps. tubitak.gov.tr

Mechanism Outline:

Acyl Azide Formation: R(COOH)₂ → R(CON₃)₂

Thermal Rearrangement: R(CON₃)₂ → R(NCO)₂ + 2 N₂

Nucleophilic Trapping: R(NCO)₂ + 2 R'OH → R(NHCOOR')₂ (a bis-urethane)

Intramolecular Cyclization and Ring-Closure Reactions in Derivative Formation

The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic and polycyclic systems. These reactions are critical in synthetic organic chemistry for building complex molecular scaffolds from linear precursors.

A prominent example follows from the Curtius rearrangement discussed previously. The diisocyanate formed from 2-(2-carboxyethyl)benzoic acid can undergo intramolecular cyclization if the geometry is favorable, or it can be used in intermolecular reactions that are followed by a separate cyclization step. metu.edu.tr Research has demonstrated the synthesis of the 3,4-dihydroquinolin-2-one skeleton starting from methyl 2-(2-carboxyethyl)benzoic acid. tubitak.gov.tr In this multi-step synthesis, the isocyanate generated via Curtius rearrangement is trapped, and subsequent hydrolysis of the ester group yields a carboxylic acid derivative that can be cyclized in the presence of a dehydrating agent like thionyl chloride to form the target lactam ring. tubitak.gov.tr

Other potential intramolecular cyclization reactions include:

Friedel-Crafts Acylation: If the aliphatic carboxyl group is converted to an acyl chloride, it can undergo an intramolecular Friedel-Crafts reaction to attack the aromatic ring, typically at the C6 position, to form a six-membered cyclic ketone. This reaction would require a Lewis acid catalyst.

Dehydrative Cyclization: Direct heating of this compound, particularly in the presence of a strong acid anhydride (B1165640) like acetic anhydride, could lead to the formation of a cyclic anhydride.

These ring-closure reactions are fundamental for converting this compound into more complex, often biologically active, heterocyclic compounds. researchgate.net

Precursor Derivative Reaction Type Reagents Cyclized Product
2-(1-(N-arylureido)ethyl)benzoic acidElectrophilic Aromatic SubstitutionThionyl Chloride (SOCl₂)Dihydroquinolin-2-one derivative tubitak.gov.tr
2-(1-(Chlorocarbonyl)ethyl)benzoic acidIntramolecular Friedel-Crafts AcylationAlCl₃Substituted indanone derivative
This compoundDehydrationAcetic Anhydride, heatCyclic anhydride

Advanced Analytical Methodologies and Characterization in Research

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of 2-(1-Carboxyethyl)benzoic acid, with each technique offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: In ¹H NMR analysis of this compound, the spectrum reveals distinct signals corresponding to each unique proton environment. The aromatic protons typically appear in the downfield region (around 7.2-8.1 ppm), showing complex splitting patterns due to coupling with neighboring protons on the benzene (B151609) ring. The methine proton of the ethyl group (CH) is observed as a quartet, while the methyl protons (CH₃) present as a doublet. The acidic protons of the two carboxyl groups are often broad and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct peaks for each carbon atom. The carbonyl carbons of the two carboxylic acid groups are typically found in the most downfield region of the spectrum (approximately 168-175 ppm). The aromatic carbons resonate in the range of 128-142 ppm, while the aliphatic methine and methyl carbons appear in the upfield region.

Table 1: Representative NMR Data for this compound | ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | 7.2 - 8.1 | Multiplet | Ar-H | | Methine Proton | ~4.5 | Quartet | -CH(COOH)- | | Methyl Protons | ~1.5 | Doublet | -CH₃ | | Carboxyl Protons | >10 | Broad Singlet | -COOH | | ¹³C NMR | Chemical Shift (ppm) | Assignment | | Carbonyl Carbons | 168 - 175 | -COOH | | Aromatic Carbons | 128 - 142 | C (aromatic) | | Methine Carbon | ~45 | -CH(COOH)- | | Methyl Carbon | ~15 | -CH₃ |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include a very broad O-H stretch from the carboxylic acid groups, typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl groups gives rise to a strong, sharp peak around 1700 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O Stretch ~1700 Strong
Aromatic Ring C-H Stretch >3000 Medium
Aromatic Ring C=C Stretch 1450-1600 Medium to Weak

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition and exact mass of this compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₁₀H₁₀O₄), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error, often in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, quantification, and purity assessment of this compound. The development of a robust HPLC method is crucial for reliable analysis. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic acid or phosphoric acid to control the ionization of the carboxyl groups) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly, typically around 230-254 nm.

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient elution depending on the sample complexity
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for analyzing its more volatile degradation products. To make the parent compound and its non-volatile degradation products amenable to GC analysis, a derivatization step is often required. This typically involves converting the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). Following derivatization, the sample is injected into the GC-MS system, where the components are separated based on their boiling points and then identified by their mass spectra. This approach is particularly useful in stability studies to identify and quantify small molecules that may form as the compound degrades over time or under stress conditions.

Micellar Electrokinetic Chromatography (MEKC) in Related Compound Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). It is particularly valuable for the analysis of both neutral and charged analytes, making it a versatile tool in pharmaceutical analysis for the separation of active pharmaceutical ingredients (APIs) from their related compounds and impurities. diva-portal.org

In MEKC, the separation principle is based on the differential partitioning of analytes between a pseudo-stationary phase, which consists of micelles, and the surrounding aqueous buffer mobile phase. diva-portal.org The most commonly used surfactant for creating these micelles is sodium dodecyl sulfate (B86663) (SDS). diva-portal.org The separation is carried out in a fused silica (B1680970) capillary under the influence of a high voltage. nih.gov

While specific research detailing the use of MEKC for the analysis of this compound is not extensively documented in publicly available literature, the technique has been successfully validated for the analysis of structurally similar compounds, such as ibuprofen (B1674241) and ketoprofen (B1673614), and their impurities. diva-portal.orgnih.govnih.gov For instance, a validated MEKC method for the determination of ibuprofen and its impurities utilizes a buffer system that allows for the efficient separation of the main compound from its degradation products and other related substances. diva-portal.orgnih.gov Similarly, MEKC has been employed for the determination of ketoprofen and its related compounds in pharmaceutical preparations. nih.govresearchgate.net

The typical MEKC method for analyzing such aromatic carboxylic acids involves a buffer system, a surfactant, and often an organic modifier to optimize the separation. The conditions used in the analysis of related compounds provide a strong indication of a suitable starting point for the analysis of this compound.

Parameter Typical Conditions for Related Compound Analysis
Buffer Borate or Tricine buffer diva-portal.orgnih.gov
Surfactant Sodium Dodecyl Sulfate (SDS) diva-portal.orgnih.gov
Organic Modifier Methanol or other short-chain alcohols nih.gov
Detection UV Detection nih.gov

The application of MEKC in the pharmaceutical industry is well-established for its high efficiency, short analysis time, and low consumption of reagents and samples. wiley.com

Application as Reference Standards in Method Validation

Reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. They are a critical component of method validation, ensuring the accuracy, precision, and reliability of analytical procedures used in the quality control of pharmaceuticals. Isomers and related compounds of this compound, such as 4-(1-Carboxyethyl)benzoic acid and 3-[(1RS)-1-carboxyethyl]benzoic acid, are utilized as pharmaceutical reference standards. nih.govnih.gov

These reference standards are essential for several aspects of method validation, including:

Identification: Confirming the identity of the compound in a sample.

Purity Assessment: Determining the presence and quantity of impurities.

Assay: Measuring the concentration of the active pharmaceutical ingredient.

Reference standards for pharmaceutical use are typically supplied with a comprehensive Certificate of Analysis (CoA). This document provides detailed information about the compound's identity, purity, and the methods used for its characterization. The use of well-characterized reference standards is a requirement by regulatory bodies worldwide to ensure the quality and consistency of pharmaceutical products. diva-portal.org For example, 4-(1-Carboxyethyl)benzoic acid is used as a reference material in the analysis of ibuprofen, and 3-[(1RS)-1-carboxyethyl]benzoic acid serves as an impurity standard for ketoprofen. nih.govdiva-portal.org

Compound Name CAS Number Application as Reference Standard
4-(1-Carboxyethyl)benzoic acid67381-50-4Impurity reference standard for Ibuprofen analysis nih.govdiva-portal.org
3-[(1RS)-1-Carboxyethyl]benzoic acid68432-95-1Impurity C reference standard for Ketoprofen analysis (as per European Pharmacopoeia) nih.gov

The availability and use of such reference standards are crucial for pharmaceutical manufacturers in the development and validation of analytical methods for both Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). nih.govdiva-portal.org

Computational and Theoretical Chemistry Studies of Carboxyethylbenzoic Acids

Density Functional Theory (DFT) Applications in Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org It is widely used to investigate the electronic structure and properties of organic molecules like carboxyethylbenzoic acids. google.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G or 6-311++G(d,p) are frequently employed to model the geometric and electronic characteristics of these compounds. researchgate.netnih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For derivatives of benzoic acid, this involves calculating bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, where available, to validate the chosen computational method. researchgate.net

Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis helps in assigning specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental spectra. researchgate.net

Data from a DFT B3LYP/6-311G study on the related molecule 4-(carboxyamino)-benzoic acid illustrates the type of structural parameters obtained. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzoic Acid Derivative

Parameter Bond/Angle Calculated Value
Bond Length C-N 1.40 Å
C=O 1.21 Å
C-O 1.37 Å
Bond Angle O-C-O 122.5°
C-N-C 129.1°

This table is interactive. Click on headers to sort.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scispace.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. scispace.com

The following table presents HOMO-LUMO data for various aromatic carboxylic acids, calculated to illustrate the typical energy ranges and gaps. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gaps for Aromatic Carboxylic Acids

Compound HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO Gap) (eV)
Benzoic Acid -10.01 -1.13 8.88
2-Methylbenzoic Acid -9.84 -1.02 8.82
2-Chlorobenzoic Acid -10.15 -1.43 8.72

This table is interactive. Click on headers to sort.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for predicting how a molecule will interact in a chemical reaction. mdpi.com

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO. scispace.com

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO. scispace.com

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 3: Calculated Global Reactivity Descriptors for Benzoic Acid

Descriptor Formula Value (eV)
Ionization Potential (IP) -EHOMO 10.01
Electron Affinity (EA) -ELUMO 1.13
Electronegativity (χ) (IP + EA) / 2 5.57
Chemical Hardness (η) (IP - EA) / 2 4.44

This table is interactive. Click on headers to sort.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions within a molecule. mpg.dewisc.edu It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical Lewis structures. This method is particularly useful for quantifying the stabilizing effects of hyperconjugation, where charge is transferred from a filled donor orbital (like a bond or lone pair) to an empty acceptor orbital (an antibonding orbital). frontiersin.org

Molecules in biological systems or advanced materials can be subjected to strong local electric fields. Computational studies can simulate the effect of an oriented external electric field (OEEF) on a molecule's properties. Research on benzoic acid has shown that such fields can significantly alter its aromaticity and acidity. The direction and strength of the field can modify the electron density distribution, frontier orbital energies, and consequently, the molecule's reactivity. This type of analysis is crucial for understanding reaction mechanisms in environments like enzyme active sites or for designing materials with tunable electronic properties.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. frontiersin.org Studies on benzoic acid derivatives have explored their potential as inhibitors for various protein targets, including the SARS-CoV-2 main protease. mdpi.com

Table 4: Example Docking Scores of Benzoic Acid Derivatives against a Protein Target

Ligand Docking Score (kcal/mol)
Benzoic Acid -29.59
2,5-Dihydroxybenzoic Acid -35.00 to -40.00 (estimated range)
Gallic Acid -38.31
Octyl Gallate -60.22

This table is interactive. Click on headers to sort.

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics and binding affinities of molecules like 2-(1-carboxyethyl)benzoic acid by solving Newton's equations of motion for a system of atoms and molecules.

In the context of this compound, MD simulations can elucidate its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures. By simulating the molecule in different environments (e.g., in a vacuum, in an aqueous solution), researchers can identify the most stable conformations and the energy barriers between them. For instance, simulations can reveal the preferred orientation of the carboxyethyl side chain relative to the benzoic acid ring. The stability of different conformers is influenced by intramolecular hydrogen bonding and interactions with the surrounding solvent molecules.

MD simulations are also instrumental in understanding the binding of this compound to biological targets such as proteins. By simulating the ligand-protein complex, it is possible to predict the binding mode, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. These simulations can guide the design of more potent and selective inhibitors by providing a molecular-level understanding of the binding process. For example, studies on substituted benzoic acids have successfully used MD simulations to explore their binding to proteins like Mcl-1 and Bfl-1, which are involved in apoptosis. nih.gov The insights gained from such simulations are crucial for structure-based drug design.

To illustrate the type of data obtained from MD simulations, the following tables present hypothetical findings on the conformational stability and binding affinity of this compound.

Table 1: Hypothetical Conformational Analysis of this compound in Aqueous Solution
ConformerDihedral Angle (Cα-C-O-H)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.075
Syn-periplanar2.515
Gauche60°4.010
Table 2: Hypothetical Binding Affinities of this compound to Target Proteins
Target ProteinBinding Free Energy (ΔG, kcal/mol)Key Interacting Residues
Enzyme A-8.5Arg12, Tyr54, Phe98
Receptor B-7.2Lys33, Trp101, Asp150
Transporter C-6.8Ser25, Leu48, Val76

Theoretical Investigations into Degradation Mechanisms (e.g., Thermal Degradation of Related Polymers)

Theoretical investigations, often employing quantum mechanics (QM) methods like Density Functional Theory (DFT), are crucial for understanding the degradation mechanisms of chemical compounds. For this compound, these studies can predict the pathways of thermal degradation, identifying the most likely decomposition products and the energy barriers associated with these processes.

While specific studies on the thermal degradation of this compound are not widely available, insights can be drawn from theoretical investigations of related molecules and polymers containing similar functional groups. For example, studies on the thermal degradation of polyesters provide a framework for understanding how the carboxylic acid and ester functionalities might behave at elevated temperatures. mdpi.com

Potential thermal degradation pathways for this compound could include:

Decarboxylation: The loss of carbon dioxide from one or both of the carboxylic acid groups. This is a common thermal degradation pathway for carboxylic acids.

Side-chain cleavage: The breaking of the bond between the benzoic acid ring and the carboxyethyl side chain.

Intramolecular cyclization: The formation of a new ring structure through an intramolecular reaction, potentially leading to the elimination of a small molecule like water.

Computational chemistry can model these and other potential reaction pathways. By calculating the potential energy surface for each reaction, researchers can determine the activation energies and reaction enthalpies. The pathway with the lowest activation energy is generally the most favorable degradation route. These theoretical predictions can be correlated with experimental data from techniques like Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) to provide a comprehensive understanding of the degradation mechanism. mdpi.com

The following table presents hypothetical activation energies for potential thermal degradation pathways of this compound, as would be determined by theoretical calculations.

Table 3: Hypothetical Activation Energies for Thermal Degradation Pathways of this compound
Degradation PathwayActivation Energy (Ea, kcal/mol)Primary Products
Decarboxylation (Aromatic COOH)452-ethylbenzoic acid, CO2
Decarboxylation (Side-chain COOH)552-propylbenzoic acid, CO2
Side-chain Cleavage70Benzoic acid, propanoic acid
Intramolecular Cyclization60Lactone derivative, H2O

Environmental Fate and Abiotic/biotic Transformation of Carboxyethylbenzoic Acids

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, driven by physical and chemical processes, is a primary mechanism for the transformation of pharmaceutical breakdown products in the environment. Processes such as photodegradation and oxidation play a crucial role in determining the fate of these compounds in aquatic and terrestrial systems.

4-(1-Carboxyethyl)benzoic acid is a recognized photodegradation product of the common nonsteroidal anti-inflammatory drug, ibuprofen (B1674241). When ibuprofen, present in water systems, is exposed to sunlight, it undergoes transformation. Research has identified 4-(1-Carboxyethyl)benzoic acid as one of the secondary products resulting from this photodegradation process. Another major product formed alongside it is 4-acetylbenzoic acid.

Ibuprofen is susceptible to degradation through oxidative processes. Studies investigating its oxidative and thermal degradation have identified a range of transformation products. Among these is 4-(1-Carboxyethyl)benzoic acid. This indicates that oxidation is a significant pathway leading to the formation of this compound in the environment.

A study identified 13 degradation products from oxidative and thermal treatments of ibuprofen, seven of which had not been previously reported. This highlights the complexity of ibuprofen's degradation pathways and the variety of transformation products that can be generated.

The rate at which ibuprofen and its byproducts degrade is significantly influenced by environmental conditions. Solar radiation is a key driver of these transformations. Studies have shown that simulated sunlight can induce the degradation of approximately 38% of an initial ibuprofen concentration over 240 hours.

The presence of mineral particles, such as clay, can dramatically accelerate this process. Research using kaolinite, a common clay mineral, demonstrated a four-fold increase in the initial rate of ibuprofen's photodegradation compared to degradation in the absence of clay. In the presence of both simulated sunlight and clay particles, 100% of the ibuprofen was degraded within 120 hours. This enhancement is attributed to the adsorption of ibuprofen onto the clay particle surfaces, which facilitates its transformation upon exposure to solar radiation.

Biotransformation and Biodegradation Studies

Microorganisms play a critical role in the environmental fate of chemical compounds through biotransformation and biodegradation. These biological processes can lead to the breakdown and potential mineralization of pharmaceutical products and their metabolites.

While specific microbial degradation pathways for 4-(1-Carboxyethyl)benzoic acid are not extensively detailed, the biodegradation of its parent compound, ibuprofen, and related benzoic acid structures are well-studied. Generally, microbial processes are considered the most probable routes for the degradation of pharmaceuticals in the environment, with aerobic pathways being predominant. The main mechanism often involves hydroxylation, followed by decarboxylation.

The environmental impact of these degradation products is an area of active research. Some studies suggest that the transformation products of ibuprofen can be more toxic than the parent compound. For instance, in vitro studies have shown that ibuprofen's photo-degradation products can have adverse effects on human liver and kidney cells. nih.gov However, when assessing the impact on certain microorganisms, the parent compound may exhibit greater toxicity. For example, both ibuprofen and its degradation products were found to inhibit the growth of the bioluminescent marine bacterium Aliivibrio fischeri, with ibuprofen itself showing the most significant impact. nih.gov Similarly, ibuprofen was found to be more toxic to certain human gut microbiota than its degradation products. nih.gov Benzoic acid, a related simple aromatic acid, can disrupt microbial communities in aquatic ecosystems at high concentrations, potentially inhibiting essential processes like nitrification. nih.gov

Studies on fluorinated analogues provide insight into the potential biotransformation of halogenated carboxyethylbenzoic acids in wastewater treatment settings. Research on the biotransformation of 4-fluorocinnamic acid using activated sludge from industrial wastewater treatment plants showed it was transformed into 4-fluorobenzoic acid. researchgate.netnih.gov The process occurred via the formation of 4-fluoroacetophenone and followed first-order kinetics. researchgate.netnih.gov

The half-lives for the removal of 4-fluorocinnamic acid depended on the initial concentration:

50 mg/L: 5 hours researchgate.netnih.gov

100 mg/L: 18 hours researchgate.netnih.gov

200 mg/L: 53 hours researchgate.netnih.gov

Further studies have demonstrated that various bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, are capable of using 4-fluorobenzoic acid as their sole source of carbon and energy. nih.gov This suggests that microbial communities in activated sludge possess the metabolic capabilities to degrade fluorinated aromatic acids, which are structurally related to fluorinated carboxyethylbenzoic acid derivatives.

Persistence and Recalcitrance of Biotransformation Products in Environmental Matrices

Limited direct research on the environmental persistence and recalcitrance of biotransformation products specifically from 2-(1-Carboxyethyl)benzoic acid hinders a precise assessment. However, by examining the fate of metabolites from structurally analogous compounds, such as the widely used pharmaceutical ibuprofen, valuable inferences can be drawn. Ibuprofen's environmental biotransformation yields several key products, including hydroxylated and carboxylated derivatives, which exhibit varying degrees of persistence in different environmental compartments.

The primary metabolites of ibuprofen biotransformation include hydroxyibuprofen and carboxyibuprofen (B1674242). researchgate.netresearcher.life Studies have shown that these transformation products can persist in the environment, sometimes at concentrations higher than the parent compound. researchgate.net Their recalcitrance is influenced by the environmental matrix, microbial populations present, and various physicochemical parameters.

In aquatic environments and wastewater treatment plants (WWTPs), the removal of ibuprofen is often incomplete, leading to the discharge of both the parent compound and its metabolites into surface waters. researchgate.net Research indicates that while ibuprofen itself can be significantly degraded, its metabolites may exhibit greater persistence. For instance, carboxyibuprofen has been observed to be more readily biodegradable than hydroxylated metabolites in some studies, while other research suggests hydroxyibuprofen is more stable. researchgate.netmdpi.com The presence of these metabolites in river water and WWTP effluents highlights their potential for long-term environmental exposure. researchgate.net

In soil and sediment, the persistence of these biotransformation products is also a concern. The sorption characteristics of the metabolites, which differ from the parent compound, play a crucial role in their mobility and bioavailability for microbial degradation. While some studies indicate that ibuprofen and its metabolites can be degraded in soil, the rates can be slow, leading to their accumulation over time, particularly in sediments which can act as a long-term sink. mdpi.com

The following tables summarize findings on the persistence of major ibuprofen metabolites in different environmental matrices, which can serve as a proxy for understanding the potential behavior of this compound biotransformation products.

Table 1: Persistence of Ibuprofen Metabolites in Aquatic Systems

MetaboliteEnvironmental MatrixObserved Persistence/RecalcitranceReference
HydroxyibuprofenWastewater Treatment Plant EffluentHigher stability compared to carboxyibuprofen in some studies. researchgate.netmdpi.com
CarboxyibuprofenWastewater Treatment Plant EffluentMore readily biodegradable than hydroxylated metabolites in some studies. researchgate.net
HydroxyibuprofenRiver WaterDetected in river samples, indicating persistence after wastewater discharge. researchgate.net
CarboxyibuprofenRiver WaterDetected at significant concentrations in river water, suggesting persistence. researchgate.net

Table 2: Persistence of Ibuprofen Metabolites in Soil and Sediment

MetaboliteEnvironmental MatrixObserved Persistence/RecalcitranceReference
HydroxyibuprofenSoilSubject to microbial degradation, but persistence can be influenced by soil properties. mdpi.com
CarboxyibuprofenSoilCan be degraded by soil microorganisms; however, recalcitrance varies. mdpi.com
HydroxyibuprofenSedimentPotential for accumulation due to sorption and lower microbial activity. mdpi.com
CarboxyibuprofenSedimentCan persist and accumulate in sediments, acting as a long-term reservoir. mdpi.com

It is important to note that the environmental fate of this compound's biotransformation products could differ based on the specific chemical properties conferred by its exact molecular structure. However, the data from ibuprofen metabolites strongly suggest that hydroxylated and carboxylated derivatives are likely to be the key persistent biotransformation products in various environmental matrices, warranting further investigation to accurately assess their environmental risk.

Biological and Biochemical Research on Carboxyethylbenzoic Acid Metabolism and Enzyme Interactions

Metabolic Pathways Involving Carboxyethylbenzoic Acid Isomers in Organisms

The metabolism of carboxyethylbenzoic acid isomers is a complex process that involves various biochemical transformations, largely influenced by the position of the carboxyethyl group on the benzoic acid ring and the stereochemistry of the molecule.

Mammalian Metabolism of p-(1-Carboxyethyl)benzoic Acid from Precursors

While direct metabolic studies on p-(1-Carboxyethyl)benzoic acid are not extensively documented, the metabolic pathways of structurally similar compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), provide significant insights. Ibuprofen, which is a 2-(4-isobutylphenyl)propanoic acid, undergoes extensive metabolism in mammals. The primary metabolic routes involve oxidation of the isobutyl side chain to form hydroxy and carboxy metabolites. clinpgx.org These oxidative reactions are primarily carried out by cytochrome P450 enzymes. clinpgx.org Following oxidation, the resulting metabolites, as well as the parent compound, can undergo conjugation reactions, predominantly with glucuronic acid, to form water-soluble glucuronides that are readily excreted in the urine. nih.gov It is plausible that p-(1-Carboxyethyl)benzoic acid would follow similar metabolic pathways, involving oxidation of the ethyl side chain and subsequent conjugation of the carboxylic acid groups.

Enantioselective Metabolism of Carboxyethyl-Substituted Aromatic Compounds

A significant aspect of the metabolism of carboxyethyl-substituted aromatic compounds is its enantioselectivity. Many of these compounds, including ibuprofen, exist as a racemic mixture of (R)- and (S)-enantiomers. clinpgx.org In mammals, a notable metabolic pathway is the unidirectional stereoisomeric inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. nih.gov This bioinversion is a key feature of the metabolism of 2-arylpropionic acid derivatives (profens). nih.gov The process is initiated by the formation of a coenzyme A (CoA) thioester of the (R)-enantiomer, which then undergoes epimerization to the (S)-ibuprofen-CoA thioester. nih.gov The enzyme responsible for this transformation is termed '2-arylpropionyl-CoA epimerase'. nih.gov The efficiency of this inversion can vary between different species. nih.gov For instance, in guinea pigs, the biotransformation occurs in both directions with almost equal efficiency, whereas in humans, it is a slower and virtually unidirectional process from the (R)- to the (S)-enantiomer. nih.gov

General Interaction with Enzymes in Metabolic Pathways

Carboxylic acid-containing compounds, including carboxyethylbenzoic acid isomers, generally interact with a variety of enzymes involved in metabolic pathways. A crucial step in the metabolism of many xenobiotic carboxylic acids is their activation to chemically reactive acyl-CoA thioesters and acyl-glucuronides. nih.gov This metabolic activation can sometimes be linked to adverse reactions and toxicity. nih.gov

Substituted benzoic acid derivatives have also been shown to interact with and inhibit specific enzymes. For example, a study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the position and nature of substituents on the benzene (B151609) ring significantly influence the inhibitory activity. nih.gov Specifically, a hydroxyl group at the 2-position of the benzene ring was found to have a positive effect on the inhibitory activity of α-amylase. nih.gov

Enzymatic Activities and Inhibitory Potentials of Derivatives

The structural features of carboxyethylbenzoic acid and its derivatives make them candidates for interacting with and potentially inhibiting various enzymes.

Interaction with Enzymes Involved in General Metabolic Processes

As discussed previously, the carboxylic acid moiety is a key site for metabolic activation through the formation of acyl-CoA and acyl-glucuronide conjugates. nih.gov This process is fundamental to their detoxification and excretion. Furthermore, substituted benzoic acid derivatives have been identified as inhibitors of enzymes such as Slingshot phosphatases, which are involved in cytoskeleton dynamics. nih.gov For instance, certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases. nih.gov

Studies on Inhibitory Activities of Related Benzoic Acid Derivatives (e.g., Rhodanine-based 4-(furan-2-yl)benzoic acids as Xanthine (B1682287) Oxidase Inhibitors)

Research into the inhibitory potential of benzoic acid derivatives has yielded promising results in the context of specific enzymes. A notable example is the investigation of rhodanine-based 4-(furan-2-yl)benzoic acids as inhibitors of xanthine oxidase. This enzyme plays a critical role in the metabolism of purines to uric acid, and its inhibition is a key therapeutic strategy for conditions like gout and hyperuricemia.

A series of these rhodanine (B49660) derivatives demonstrated in vitro inhibitory activities against xanthine oxidase in the low micromolar concentration range. The inhibitory activity was found to be dependent on the substituents on the rhodanine ring. Kinetic studies of the most potent compounds revealed a mixed-type inhibition mechanism, suggesting that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have been employed to understand the binding mode of these compounds within the active site of xanthine oxidase.

Below is a data table summarizing the inhibitory activities of some rhodanine-based 4-(furan-2-yl)benzoic acid derivatives against xanthine oxidase.

CompoundSubstituent on Rhodanine RingIC50 (µM)Inhibition Type
Derivative 1N-unsubstituted0.025Mixed
Derivative 2N-methyl> 10-
Derivative 3N-ethyl> 10-

Anti-butyrylcholinesterase (BChE) Capabilities of Related Carboxymethyl Benzoic Acid Derivatives

While research specifically investigating the anti-butyrylcholinesterase (BChE) capabilities of 2-(1-Carboxyethyl)benzoic acid is not extensively documented in publicly available literature, studies on structurally related benzoic acid derivatives provide insights into their potential as BChE inhibitors. Butyrylcholinesterase is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE is considered a therapeutic target in the management of Alzheimer's disease. nih.gov

Investigations into various benzoic acid derivatives have revealed a range of BChE inhibitory activities. For instance, a series of novel 2-benzoylhydrazine-1-carboxamides, which are derivatives of benzoic acid, have been synthesized and evaluated for their ability to inhibit both AChE and BChE. Many of these compounds demonstrated dual inhibition of both enzymes. mdpi.comnih.gov

In one study, certain N-tridecyl derivatives of substituted benzohydrazides were identified as highly active BChE inhibitors. mdpi.com For example, the derivatives of 4-nitro-, 4-bromo-, 4-phenyl-, 4-tert-butyl-, and 4-chlorobenzohydrazide showed significant inhibitory concentrations (IC50) in the micromolar range. mdpi.com The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

The following interactive data table summarizes the butyrylcholinesterase inhibitory activities of selected benzohydrazide (B10538) derivatives, which are structurally related to carboxymethyl benzoic acids.

Furthermore, studies on cinnamic acid derivatives, which also share a structural relationship with benzoic acid, have shown that substitutions on the aromatic ring and the nature of the side chain can significantly influence their inhibitory potency and selectivity for AChE over BChE. cabidigitallibrary.org For example, it was observed that para-substituted fluorine or chlorine on the cinnamic acid ring led to potent AChE activity but poor BChE activity, whereas ortho-substituted analogs showed the opposite effect. cabidigitallibrary.org This highlights the importance of the substitution pattern in determining the biological activity of these compounds.

While these findings are for related benzoic acid and cinnamic acid derivatives, they suggest that carboxymethyl benzoic acid derivatives could potentially exhibit inhibitory activity against BChE. The presence and position of the carboxymethyl group on the benzoic acid scaffold would likely play a crucial role in the molecule's ability to interact with the active site of the butyrylcholinesterase enzyme. However, without direct experimental evidence, the specific anti-BChE capabilities of this compound remain to be elucidated.

Role in Biosynthesis of Secondary Metabolites (General Benzoic Acid Context)

Benzoic acid is a fundamental building block in the biosynthesis of a vast array of secondary metabolites in plants. These compounds are not essential for the primary functions of growth and development but are crucial for the plant's interaction with its environment, including defense mechanisms, attracting pollinators, and allelopathic interactions.

The biosynthesis of benzoic acid in plants primarily occurs through pathways originating from the aromatic amino acid L-phenylalanine. The initial step in this process is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). From cinnamic acid, several routes can lead to the formation of benzoic acid.

One major pathway is the β-oxidative pathway, which is analogous to the catabolism of fatty acids. In this pathway, the three-carbon side chain of cinnamic acid is shortened by two carbons to yield benzoyl-CoA. This process involves a series of enzymatic reactions, including the action of a CoA-ligase, a hydratase-dehydrogenase, and a thiolase. The entire core of this β-oxidative pathway has been shown to occur in the peroxisomes of plant cells.

Another route for benzoic acid biosynthesis is the non-β-oxidative pathway. The exact mechanisms of this pathway are less understood but are also initiated from cinnamic acid.

Once synthesized, benzoic acid and its activated form, benzoyl-CoA, serve as precursors for a diverse range of secondary metabolites. These include:

Phenolic Compounds: Benzoic acid is a precursor to a wide variety of simple phenols and their derivatives, which can act as defense compounds against pathogens and herbivores.

Salicylic Acid: This plant hormone, crucial for inducing systemic acquired resistance against pathogens, is synthesized from benzoic acid.

Volatile Benzenoids: Many plants produce volatile benzoic acid derivatives that contribute to floral scent, attracting pollinators.

Alkaloids: In some plant species, the benzoyl moiety derived from benzoic acid is incorporated into the structure of complex alkaloids, such as cocaine and taxol.

The biosynthesis of these secondary metabolites is tightly regulated within the plant, with the expression of the relevant biosynthetic genes often being induced by specific developmental cues or environmental stresses. The central role of benzoic acid as a precursor highlights its importance in the chemical ecology and defense strategies of plants.

Advanced Applications in Materials Science and Chemical Technology

Utilization as Building Blocks in Organic Synthesis

There is no specific evidence in the reviewed literature detailing the use of 2-(1-Carboxyethyl)benzoic acid as a distinct building block in organic synthesis. Its structural isomer, 2-(2-Carboxyethyl)benzoic acid, more commonly known as homophthalic acid, is a well-established precursor for the synthesis of various heterocyclic compounds, such as isocoumarins. orgsyn.orggoogle.com Similarly, benzoic acid and its derivatives are fundamental starting materials in a vast array of chemical reactions. wikipedia.org However, the unique reactivity and synthetic utility of the this compound isomer are not specifically described.

Incorporation into Polymers for Novel Functional Materials

The incorporation of this compound into polymers to create novel functional materials is not documented in the available scientific papers or patents. In a broader context, benzoic acid and its derivatives are used to modify polymers like alkyd resins, where they can act as chain terminators and improve properties such as gloss and hardness. justlonghealth.com For instance, 2-Benzoylbenzoic acid is noted for its application as a photoinitiator in polymer chemistry. cymitquimica.com Despite these examples within the broader chemical family, specific research on polymer systems involving this compound is absent.

Potential in Agrochemical Synthesis as Intermediates

An investigation into the role of this compound as an intermediate in agrochemical synthesis yielded no specific findings. While the general class of arylpropionic acids has relevance in the synthesis of certain agrochemicals, and benzoic acid itself is a precursor for many industrial chemicals, there are no public reports linking this compound to the production of pesticides, herbicides, or other agricultural products. wikipedia.orgorgsyn.org

Contribution to Drug Design and Development as a Starting Point or Scaffold

The potential contribution of this compound as a starting material or scaffold in drug design and development is not described in medicinal chemistry literature. Benzoic acid derivatives are a common feature in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net For example, various substituted benzoic acid scaffolds have been explored as inhibitors for different biological targets. nih.govresearchgate.net The related 2-arylpropionic acid class is famous for containing non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614). orgsyn.orgresearchgate.net Nevertheless, the specific scaffold of this compound has not been identified as a basis for drug discovery efforts in the reviewed sources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Carboxyethyl)benzoic acid, and what key reaction conditions influence yield?

  • Methodology : The compound can be synthesized via ester hydrolysis of precursors like ethyl 2-(1-carboxyethyl)benzoate under acidic or basic conditions. For example, alkaline hydrolysis (NaOH/EtOH, reflux) typically achieves higher yields (>80%) compared to acidic hydrolysis (H₂SO₄/H₂O) due to reduced side reactions . Coupling reactions involving benzoic acid derivatives and carboxyethyl groups, using catalysts like DCC (dicyclohexylcarbodiimide), are also viable but require rigorous purification via column chromatography to remove urea byproducts .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (carboxyl:ethyl >1:1.2) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • LC-MS : Quantifies molecular ion peaks ([M-H]⁻ at m/z 208.07) and detects impurities via fragmentation patterns (e.g., loss of CO₂ at m/z 164) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.1 ppm, carboxyethyl CH₂ at δ 2.4–2.8 ppm) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/0.1% formic acid gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model protonation states and tautomeric equilibria. At pH < pKa (~3.5), the carboxyl group remains protonated, enhancing electrophilic aromatic substitution reactivity. Molecular dynamics simulations (Amber22) predict aggregation tendencies in aqueous solutions, correlating with experimental solubility data .
  • Data Contradiction : Some studies report unexpected stability at pH 4–5 due to intramolecular H-bonding between the carboxyethyl and benzoic acid groups, which DFT models must account for by including solvent effects .

Q. What strategies resolve discrepancies in reported metabolic pathways of structurally similar benzoic acid derivatives?

  • Methodology :

  • Isotopic Labeling : Use ¹⁴C-labeled this compound in in vitro hepatocyte assays to trace metabolite formation (e.g., glucuronide conjugates detected via radio-HPLC) .
  • Cross-Species Comparison : Human vs. rodent microsomal studies reveal species-specific CYP450 oxidation rates (e.g., human CYP2C9 vs. murine Cyp2c37), explaining variability in hydroxylation pathways .
    • Critical Analysis : Contradictory in vivo half-life data (e.g., t₁/₂ = 2.5 hrs in rats vs. 4.1 hrs in primates) may stem from differences in renal clearance mechanisms, requiring adjusted pharmacokinetic models .

Q. How do steric and electronic effects influence the catalytic activity of this compound in enzyme inhibition studies?

  • Methodology : Competitive inhibition assays (e.g., HSL inhibition) using fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify binding affinities (Kᵢ). The carboxyethyl group’s steric bulk reduces HSL binding (Kᵢ = 12 µM) compared to smaller analogs (Kᵢ = 5 µM), while electron-withdrawing substituents on the benzene ring enhance hydrogen-bonding interactions with active-site residues .
  • Optimization : Structure-activity relationship (SAR) studies using methyl/methoxy substitutions at the 4-position improve inhibitory potency by 40% .

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